molecular formula C5H7N5O2 B189754 4-N-methyl-5-nitropyrimidine-2,4-diamine CAS No. 5096-95-7

4-N-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B189754
CAS No.: 5096-95-7
M. Wt: 169.14 g/mol
InChI Key: LCSKXWALQLGWAM-UHFFFAOYSA-N
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Description

4-N-methyl-5-nitropyrimidine-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C5H7N5O2 It is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-methyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of pyrimidine with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the desired position . The methylation of the amino group can be achieved using methyl iodide (CH3I) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-N-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Amines under basic conditions.

Major Products Formed

    Reduction: 4-N-methyl-5-aminopyrimidine-2,4-diamine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-N-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting the activity of enzymes and other proteins. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .

Comparison with Similar Compounds

4-N-methyl-5-nitropyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:

The presence of the methyl group in this compound makes it unique, potentially altering its reactivity and interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

4-N-methyl-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKXWALQLGWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965232
Record name N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-95-7
Record name NSC85324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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